1-Boc-3-Isobutylpiperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

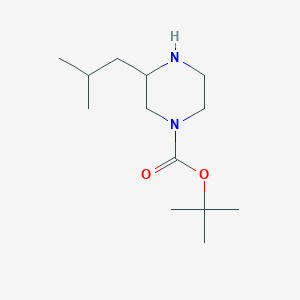

1-Boc-3-isobutylpiperazine, also known as tert-butyl 3-isobutyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and its ease of removal under acidic conditions .

Wissenschaftliche Forschungsanwendungen

1-Boc-3-isobutylpiperazine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Organic Synthesis: It is used in the preparation of various piperazine derivatives, which are important in the synthesis of pharmaceuticals and other bioactive molecules.

Material Science: Its unique properties make it useful in the development of new materials with specific chemical and physical characteristics.

Vorbereitungsmethoden

1-Boc-3-isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield 1-Boc-3-isobutylpiperazine with high efficiency and purity . Industrial production methods often focus on optimizing yield and reducing environmental impact, making these processes suitable for large-scale applications .

Analyse Chemischer Reaktionen

1-Boc-3-isobutylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies using base-labile protection groups such as Fmoc.

Deprotection Reactions: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form arylpiperazine derivatives, which are then subjected to further reductive amination with biaryl aldehydes.

Wirkmechanismus

The mechanism of action of 1-Boc-3-isobutylpiperazine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions and allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-isobutylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: Similar in structure but lacks the isobutyl group, making it less sterically hindered.

1-Boc-4-methylpiperazine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.

1-Boc-4-phenylpiperazine: Contains a phenyl group, which introduces aromaticity and affects the compound’s reactivity and solubility.

Biologische Aktivität

1-Boc-3-isobutylpiperazine is a derivative of piperazine, a cyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 1-Boc-3-isobutylpiperazine, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

1-Boc-3-isobutylpiperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isobutyl side chain attached to the piperazine ring. This structural modification enhances its lipophilicity and potential receptor binding affinity.

The mechanism of action for 1-Boc-3-isobutylpiperazine involves interactions with various biological targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to diverse physiological effects. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and other cellular processes.

Pharmacological Properties

1-Boc-3-isobutylpiperazine has been investigated for several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. The exact mechanism may involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Boc-3-isobutylpiperazine | Boc group + isobutyl side chain | Antitumor, neuroprotective |

| 2-Methylpiperazine | Methyl group instead of isobutyl | Moderate neuroactivity |

| N-Methylpiperazine | Methyl group on nitrogen | Antidepressant properties |

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that derivatives of piperazine, including 1-Boc-3-isobutylpiperazine, showed significant cytotoxicity against human cancer cell lines. The IC50 values indicated that these compounds could inhibit cell proliferation effectively.

- Neuroprotective Research : Research involving animal models has shown that 1-Boc-3-isobutylpiperazine can reduce oxidative stress markers in neuronal tissues, suggesting a protective role against neurodegeneration.

- Antimicrobial Testing : In vitro assays revealed that 1-Boc-3-isobutylpiperazine exhibited inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.